molecular formula C9H10O3S B170679 [4-(Methylthio)phenoxy]acetic acid CAS No. 15267-49-9

[4-(Methylthio)phenoxy]acetic acid

Cat. No.: B170679
CAS No.: 15267-49-9
M. Wt: 198.24 g/mol
InChI Key: OVKQUYSTJGUONY-UHFFFAOYSA-N
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Description

[4-(Methylthio)phenoxy]acetic acid: is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol This compound is characterized by the presence of a phenoxy group substituted with a methylthio group at the para position and an acetic acid moiety

Mechanism of Action

Target of Action

It’s known that phenoxyacetic acid derivatives can interact with various biological targets

Mode of Action

Phenoxyacetic acid derivatives have been shown to exhibit antioxidant effects by scavenging free radicals . This suggests that [4-(Methylthio)phenoxy]acetic acid might interact with its targets to modulate oxidative stress, but more research is needed to confirm this.

Biochemical Pathways

Phenoxyacetic acid derivatives have been associated with the modulation of oxidative stress pathways

Pharmacokinetics

It’s known that phenoxyacetic acid derivatives can be rapidly absorbed and extensively metabolized . More research is needed to outline the specific pharmacokinetic properties of this compound and their impact on its bioavailability.

Result of Action

Phenoxyacetic acid derivatives have been associated with antioxidant effects . This suggests that this compound might exert similar effects, but more research is needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including phenoxyacetic acid derivatives, throughout the environment This can potentially affect the compound’s action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [4-(Methylthio)phenoxy]acetic acid typically involves the reaction of p-halogenated phenylacetic acid derivatives with sodium methyl mercaptide in the presence of cuprous ions and dimethylformamide (DMF). This method avoids the Willgerodt-Kindler reactions, which generate hydrogen sulfide, a pollutant . The reaction conditions are mild and environmentally friendly, making it suitable for large-scale industrial production.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with an emphasis on scalability and environmental safety. The use of catalytic reactions in the presence of cuprous ions and DMF ensures high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methylthio)phenoxy]acetic acid can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The phenoxy group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenoxyacetic acids.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Potential applications in the study of enzyme interactions and metabolic pathways.

Medicine:

Industry:

Comparison with Similar Compounds

    Phenoxyacetic acid: Similar structure but lacks the methylthio group.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid backbone but different substituents.

Uniqueness:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse applications in chemistry, biology, medicine, and industry. The environmentally friendly preparation methods and its ability to undergo various chemical reactions further enhance its utility in research and industrial settings.

Properties

IUPAC Name

2-(4-methylsulfanylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13-8-4-2-7(3-5-8)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKQUYSTJGUONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408169
Record name [4-(methylthio)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15267-49-9
Record name [4-(methylthio)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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